N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride
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Overview
Description
N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride is an organic compound that features a thiophene ring attached to an oxolane ring via a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is often synthesized through a cyclization reaction involving sulfur and an α-methylene carbonyl compound.
Attachment of the Methylamine Group: The thiophene derivative is then reacted with a methylamine source under suitable conditions to form the thiophen-2-ylmethylamine.
Formation of the Oxolane Ring: The oxolane ring is introduced through a cyclization reaction involving an appropriate diol and an acid catalyst.
Final Coupling and Hydrochloride Formation: The thiophen-2-ylmethylamine is coupled with the oxolane derivative under suitable conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The methylamine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: A stimulant drug with a similar thiophene structure.
Methiopropamine: An analogue of methamphetamine with a thiophene ring.
Uniqueness
N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride is unique due to its combination of a thiophene ring and an oxolane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H14ClNOS |
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Molecular Weight |
219.73 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)oxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C9H13NOS.ClH/c1-2-9(12-5-1)6-10-8-3-4-11-7-8;/h1-2,5,8,10H,3-4,6-7H2;1H |
InChI Key |
ASJZLLFQSJIZLB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1NCC2=CC=CS2.Cl |
Origin of Product |
United States |
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